molecular formula C25H32ClNO3 B14073091 Butoxy Olopatadine Hydrochloride

Butoxy Olopatadine Hydrochloride

Cat. No.: B14073091
M. Wt: 430.0 g/mol
InChI Key: IYDKSZJYIMNZHM-RDNBWONGSA-N
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Description

Olopatadine hydrochloride is a second-generation antihistamine and mast cell stabilizer approved for treating allergic conditions such as allergic conjunctivitis and rhinitis. It exerts dual mechanisms by inhibiting histamine H1 receptor activation and suppressing histamine release from mast cells . The drug is administered in oral (5 mg tablets) and topical ophthalmic formulations (e.g., 0.1% and 0.2% solutions). Pharmacokinetic (PK) studies demonstrate that oral olopatadine achieves peak plasma concentrations (Cmax) within 1–2 hours, with a half-life of 7–9 hours, supporting twice-daily dosing . Topical formulations, such as the 0.2% solution, provide sustained efficacy over 24 hours due to prolonged ocular retention .

Properties

Molecular Formula

C25H32ClNO3

Molecular Weight

430.0 g/mol

IUPAC Name

butyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C25H31NO3.ClH/c1-4-5-15-28-25(27)17-19-12-13-24-23(16-19)22(11-8-14-26(2)3)21-10-7-6-9-20(21)18-29-24;/h6-7,9-13,16H,4-5,8,14-15,17-18H2,1-3H3;1H/b22-11-;

InChI Key

IYDKSZJYIMNZHM-RDNBWONGSA-N

Isomeric SMILES

CCCCOC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C/CCN(C)C.Cl

Canonical SMILES

CCCCOC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C.Cl

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Synthesis of Butoxy Olopatadine Hydrochloride

Mechanistic Overview and Key Intermediates

The Grignard reaction pathway for synthesizing this compound begins with the protected 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (Formula II), which undergoes nucleophilic addition with 3-dimethylaminopropyl magnesium chloride (Formula XIII). This step forms a tertiary alcohol intermediate (Formula IX), which is subsequently dehydrated and isomerized to yield the Z-isomer of olopatadine. The critical role of the butoxy group emerges during esterification and hydrolysis steps, where tert-butyl or n-butyl esters stabilize intermediates and facilitate selective deprotection.

Optimization of Reaction Conditions

Industrial implementations of this method prioritize temperature control and solvent selection to maximize cis-isomer formation. For instance, maintaining the Grignard reaction at 0–5°C minimizes side reactions, while post-reaction decomposition with dilute hydrochloric acid at 0–5°C ensures high yields (70–75%). A notable advancement involves replacing column chromatography with pH-controlled extractions using toluene and dichloromethane, reducing purification costs by 40%.

Solvent Systems and Isomerization

Chlorobenzene and n-butanol are pivotal in the isomerization step, where heating the racemic olopatadine mixture at 80–85°C under hydrochloric acid gas facilitates >95% conversion to the desired Z-isomer. This solvent-mediated isomerization avoids azeotropic water removal, simplifying large-scale production.

Wittig Reaction Approaches and Ester Intermediates

Wittig Reagent Utilization and Butyl Ester Formation

An alternative route employs the Wittig reaction between 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid and 3-dimethylaminopropyl triphenylphosphonium bromide hydrobromide (Formula III). The n-butyl ester of olopatadine emerges as a critical intermediate, generated in situ during the reaction. Hydrolysis of this ester with sodium hydroxide followed by hydrobromic acid yields olopatadine hydrobromide, which is subsequently converted to the hydrochloride salt.

Cost-Efficiency and Impurity Control

The Wittig method reduces reagent costs by 30% through optimized ylide stoichiometry (1.1–1.3 equivalents) and sodium hydride usage. However, the process introduces impurities such as (3-{2-[2-(dimethylamino)ethyl]-1H-inden-3-yl}-4-n-butyloxyphenyl)acetic acid, requiring rigorous solvent extraction and recrystallization to achieve pharmacopeial purity.

Temperature and Time Parameters

Reaction kinetics studies reveal that adding the ylide reagent at 38–42°C over 60 minutes maximizes yield (68–72%) while minimizing byproduct formation. Post-reaction heating at 90–95°C for 5–10 hours ensures complete ester hydrolysis and salt formation.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

Parameter Grignard Method Wittig Method
Overall Yield 70–75% 65–70%
cis-Isomer Purity >95% 90–92%
Reaction Time 12–15 hours 18–24 hours
Cost per Kilogram $1,200 $950

Industrial Scalability Challenges

The Grignard method’s reliance on low-temperature conditions (−10°C to 30°C) increases energy consumption, whereas the Wittig approach’s longer reaction times necessitate larger batch reactors. Hybrid strategies, such as using preformed Grignard reagents in tetrahydrofuran, have reduced processing times by 20% in pilot-scale trials.

Recent Advances in Isomer Control and Crystallization

Solvent-Directed Crystallization Techniques

Recent patents disclose using acetone-water mixtures (3:1 v/v) to crystallize this compound, achieving 99.5% purity by selectively precipitating trans-isomer impurities. X-ray diffraction studies confirm that the Z-isomer adopts a planar conformation in the crystal lattice, enhancing stability during storage.

Catalytic Isomerization Methods

Palladium-catalyzed isomerization at 50–60°C in dichloroethane has shown promise in reducing isomerization times from 10 hours to 2 hours, though catalyst costs remain prohibitive for large-scale use.

Environmental and Regulatory Considerations

Waste Stream Management

Both methods generate magnesium and phosphorus byproducts, necessitating neutralization with ammonium chloride before disposal. The Wittig route produces triphenylphosphine oxide, which is recovered and sold to offset production costs.

Regulatory Compliance

The European Pharmacopoeia mandates <0.1% residual solvent levels in final products, driving adoption of supercritical fluid chromatography for final purification.

Chemical Reactions Analysis

Types of Reactions

Butoxy Olopatadine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidative Reagents: Used in forced degradation studies.

    Photolytic Conditions: Applied to study the stability of the compound.

    Substitution Reagents:

Major Products Formed

The major products formed from these reactions include olopatadine related compound B and other degradation products, which are identified through UHPLC methods .

Scientific Research Applications

Butoxy Olopatadine Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used in the study of histamine H1 antagonists and mast cell stabilizers.

    Biology: Investigated for its effects on histamine release and inflammatory responses.

    Medicine: Applied in the treatment of allergic conjunctivitis, rhinitis, and other allergic conditions.

    Industry: Utilized in the formulation of ophthalmic solutions and nasal sprays

Mechanism of Action

The mechanism of action of Butoxy Olopatadine Hydrochloride involves the selective inhibition of histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing inflammatory and allergic responses. The compound also stabilizes mast cells, preventing the release of histamine and other inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Bioequivalence Comparisons

A pivotal bioequivalence study compared two 5 mg oral formulations of olopatadine hydrochloride (test vs. reference, Alerac®) in 32 Korean subjects under fasting conditions. Key findings include:

Parameter Test Formulation (Geometric Mean) Reference Formulation (Geometric Mean) GMR (90% CI)
Cmax 35.7 ng/mL 33.0 ng/mL 1.0845 (1.0107–1.1637)
AUClast 218.5 ng·h/mL 213.6 ng·h/mL 1.0220 (1.0005–1.0439)

GMR = Geometric Mean Ratio; CI = Confidence Interval
The 90% CIs for Cmax and AUClast fell within the bioequivalence range (0.80–1.25), confirming equivalence between formulations .

Efficacy Comparisons: Topical Formulations

In preclinical and clinical studies, olopatadine 0.2% ophthalmic solution demonstrated superior 24-hour efficacy compared to its 0.1% counterpart (Patanol®). Key results:

Efficacy Metric 0.2% Olopatadine (24-hour) 0.1% Olopatadine (24-hour) Placebo (24-hour)
Pruritus Reduction 61% <30% 0%
Conjunctival Redness 20% <15% 0%
Chemosis 31% <20% 0%

The 0.2% formulation maintained significant anti-allergic effects up to 24 hours post-administration, supporting once-daily dosing .

Stability and Degradation Profiles

Olopatadine hydrochloride exhibits stability under photolytic and dry heat conditions but degrades in acidic, alkaline, and oxidative environments (e.g., HCl, NaOH, H2O2). Degradation products are chromatographically distinct from the parent compound, enabling accurate quantification via RP-HPLC methods .

Condition Degradation Observed? Key Degradation Products
Acidic Hydrolysis Yes Unknown impurities
Alkaline Hydrolysis Yes Unknown impurities
Oxidative (H2O2) Yes Oxidized derivatives
Photolytic No None
Dry Heat No None

Structural and Functional Analogues

  • Metabutoxycaine Hydrochloride : Shares a butoxy group but is structurally distinct (C17H28N2O2·HCl). It is a local anesthetic, unlike olopatadine’s antihistaminic activity .
  • Patanol® (0.1% Olopatadine): Same active ingredient but lower concentration, requiring twice-daily dosing for allergic conjunctivitis .

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